molecular formula C8H16N2O2 B14220350 (2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid CAS No. 782424-04-8

(2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid

Cat. No.: B14220350
CAS No.: 782424-04-8
M. Wt: 172.22 g/mol
InChI Key: BEJDIZOJKLFYSI-RNFRBKRXSA-N
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Description

(2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperazine ring, which can be achieved through various methods such as the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperazine derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-(Propan-2-yl)piperazine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    Other Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-ethoxyethyl)piperazine share structural similarities but differ in their substituents and biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the isopropyl group and carboxylic acid functional group further distinguishes it from other piperazine derivatives.

Properties

CAS No.

782424-04-8

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2R,5S)-5-propan-2-ylpiperazine-2-carboxylic acid

InChI

InChI=1S/C8H16N2O2/c1-5(2)6-3-10-7(4-9-6)8(11)12/h5-7,9-10H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m1/s1

InChI Key

BEJDIZOJKLFYSI-RNFRBKRXSA-N

Isomeric SMILES

CC(C)[C@H]1CN[C@H](CN1)C(=O)O

Canonical SMILES

CC(C)C1CNC(CN1)C(=O)O

Origin of Product

United States

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